Cas no 874-89-5 (4-(Hydroxymethyl)benzonitrile)

4-(Hydroxymethyl)benzonitrile structure
4-(Hydroxymethyl)benzonitrile structure
상품 이름:4-(Hydroxymethyl)benzonitrile
CAS 번호:874-89-5
MF:C8H7NO
메가와트:133.147281885147
MDL:MFCD00870633
CID:83166
PubChem ID:24874643

4-(Hydroxymethyl)benzonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 4-(Hydroxymethyl)benzonitrile
    • 4-Cyanobenzyl alcohol
    • p-Cyanobenzyl alcohol
    • Benzonitrile, 4-(hydroxymethyl)-
    • 4-hydroxymethylbenzonitrile
    • 4-Hydroxymethyl-benzonitrile
    • XAASLEJRGFPHEV-UHFFFAOYSA-N
    • 4-cyanobenzenemethanol
    • (4-cyanophenyl)methanol
    • 4(hydroxymethyl)-benzonitrile
    • 4-(hydroxymethyl) benzonitrile
    • 4-(hydroxymethyl)-benzonitrile
    • 4-(Hydroxymethyl)benzonitrile #
    • 4-(hydroxymethyl)benzenecarbonitr
    • 4-(Hydroxymethyl)benzonitrile (ACI)
    • p-Tolunitrile, α-hydroxy- (6CI, 7CI, 8CI)
    • p-Hydroxymethylbenzonitrile
    • 874-89-5
    • 4-(Hydroxymethyl)benzonitrile, 95%
    • SY025114
    • DB-011335
    • F0001-0101
    • Z335244916
    • MFCD00870633
    • CHEBI:156307
    • 4-Cyanobeznyl alcohol
    • SCHEMBL92970
    • CS-W003983
    • DTXSID90236331
    • AS-10378
    • CCRIS 5116
    • AKOS000249162
    • CL8727
    • EN300-72112
    • MDL: MFCD00870633
    • 인치: 1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2
    • InChIKey: XAASLEJRGFPHEV-UHFFFAOYSA-N
    • 미소: N#CC1C=CC(CO)=CC=1

계산된 속성

  • 정밀분자량: 133.05300
  • 동위원소 질량: 133.052763847g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 139
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 토폴로지 분자 극성 표면적: 44

실험적 성질

  • 색과 성상: 백색 분말
  • 융해점: 39-43 °C (lit.)
  • 비등점: 297.4°C at 760 mmHg
  • 플래시 포인트: 화씨 온도: 230°f
    섭씨: 110 ° c
  • 수용성: Insoluble in water.
  • PSA: 44.02000
  • LogP: 1.05058
  • 용해성: 미확정

4-(Hydroxymethyl)benzonitrile 보안 정보

4-(Hydroxymethyl)benzonitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

4-(Hydroxymethyl)benzonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-72112-0.5g
4-(hydroxymethyl)benzonitrile
874-89-5 95.0%
0.5g
$19.0 2025-03-21
Chemenu
CM243531-100g
4-(Hydroxymethyl)benzonitrile
874-89-5 95+%
100g
$514 2022-05-27
ChemScence
CS-W003983-100g
4-Cyanobenzyl alcohol
874-89-5 99.54%
100g
$420.0 2022-04-26
eNovation Chemicals LLC
D565771-1g
4-(Hydroxymethyl)benzonitrile
874-89-5 97%
1g
$200 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045437-25g
4-Cyanobenzyl alcohol
874-89-5 98%
25g
¥523.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045437-100g
4-Cyanobenzyl alcohol
874-89-5 98%
100g
¥1787.00 2024-04-27
TRC
H972610-100mg
4-(Hydroxymethyl)benzonitrile
874-89-5
100mg
$64.00 2023-05-18
Enamine
EN300-72112-2.5g
4-(hydroxymethyl)benzonitrile
874-89-5 95.0%
2.5g
$36.0 2025-03-21
Life Chemicals
F0001-0101-2.5g
4-(hydroxymethyl)benzonitrile
874-89-5 95%+
2.5g
$40.0 2023-11-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1806-5G
4-(hydroxymethyl)benzonitrile
874-89-5 95%
5g
¥ 382.00 2023-04-13

4-(Hydroxymethyl)benzonitrile 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  9 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
참조
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; et al, Synthesis, 2019, 51(4), 944-952

합성회로 2

반응 조건
1.1 Reagents: Oxygen Catalysts: Ruthenium (calcium hydroxyapatite-bound) Solvents: Toluene
참조
Catalysis of a hydroxyapatite-bound Ru complex: efficient heterogeneous oxidation of primary amines to nitriles in the presence of molecular oxygen
Mori, Kohsuke; et al, Chemical Communications (Cambridge, 2001, (5), 461-462

합성회로 3

반응 조건
1.1 Reagents: Sodium bicarbonate Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  1 h, 80 °C
참조
A green and highly efficient protocol for hydrolysis of substituted benzyl chloride using ionic liquid [bmim]BF4 as phase-transfer catalyst
Zhang, Yong; et al, Advanced Materials Research (Zuerich, 2010, 113, 113-116

합성회로 4

반응 조건
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
참조
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

합성회로 5

반응 조건
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 130 °C
참조
Synthesis of aryl nitriles by palladium-assisted cyanation of aryl iodides using tert-butyl isocyanide as cyano source
Jiang, Xiao; et al, Tetrahedron, 2015, 71(29), 4883-4887

합성회로 6

반응 조건
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  24 h, reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  rt; overnight, rt
3.1 Solvents: Water ;  60 min
참조
Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers
Campagna, Davide ; et al, Angewandte Chemie, 2022, 61(39),

합성회로 7

반응 조건
1.1 Reagents: Dowex 50W ,  Sodium borohydride Solvents: Tetrahydrofuran ;  cooled; 15 min, rt
1.2 Reagents: Water ;  rt
참조
Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue
Boobalan, Ramalingam; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1784-1788

합성회로 8

반응 조건
1.1 Reagents: Glucose ,  NADH Catalysts: 7α-Hydroxysteroid dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  12 h, pH 7, 30 °C
참조
The catalytic promiscuity of a microbial 7α-hydroxysteroid dehydrogenase. Reduction of non-steroidal carbonyl compounds
Liu, Yang; et al, Steroids, 2011, 76(10-11), 1136-1140

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water
참조
Chemotherapeutic comparison of the trypanocidal action of some aromatic diamidines
Ashley, J. N.; et al, Journal of the Chemical Society, 1942, 103, 103-16

합성회로 10

반응 조건
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
참조
Metal-free, visible-light photoredox catalysis: transformation of arylmethyl bromides to alcohols and aldehydes
Li, Jian; et al, RSC Advances, 2014, 4(91), 49974-49978

합성회로 11

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Zirconocene, dichloride Solvents: Tetrahydrofuran ;  30 min, -20 °C; -20 °C → rt
1.2 Reagents: Citric acid Solvents: Water ;  rt
참조
Regio- and Chemoselective Deprotection of Primary Acetates by Zirconium Hydrides
Gavel, Marine; et al, Organic Letters, 2019, 21(7), 1948-1952

합성회로 12

반응 조건
1.1 Solvents: Water ;  5 d, rt
참조
Efficient and sustainable reduction process by electrolysis for the conversion of aldehydes into alcohols
, Mexico, , ,

합성회로 13

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Sodium methoxide Solvents: Methanol ;  3 h, 25 °C
1.2 Reagents: Methanol
참조
Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride
Prasanth, C. P.; et al, Journal of Organic Chemistry, 2018, 83(3), 1431-1440

합성회로 14

반응 조건
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
참조
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

합성회로 15

반응 조건
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
참조
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

합성회로 16

반응 조건
1.1 Reagents: Borate(1-), trihydro-1-pyrrolidinyl-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
참조
Aminoborohydrides. 9. Selective reductions of aldehydes, ketones, esters, and epoxides in the presence of a nitrile using lithium N,N-dialkylaminoborohydrides
Collins, Cristopher J.; et al, Tetrahedron Letters, 1997, 38(4), 529-532

합성회로 17

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 2-Chlorotrityl chloride (polystyrene crosslinked divinylbenzene beads bound) Solvents: Dichloromethane ;  60 min, 25 - 30 °C
1.2 Reagents: Sodium borohydride Catalysts: Copper sulfate Solvents: Methanol ;  60 - 65 °C; 20 min, 60 - 65 °C
참조
Reduction of aliphatic, aromatic and heteroaromatic carboxylic acid derivatives to alcohol promoted by trityl resin under presence of copper sulphate and sodium borohydride catalytic system
Kalola, Anirudhdha G.; et al, Heterocyclic Letters, 2022, 12(1), 87-99

합성회로 18

반응 조건
1.1 Reagents: Sodium borohydride
참조
Thio-activated sodium borohydride reduction of carboxylate esters
Maki, Yuji; et al, Tetrahedron Letters, 1975, (38), 3295-6

합성회로 19

반응 조건
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  30 min, rt
참조
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: preparation and benzyl ether cleavage by DDQ oxidation
Huang, Qiang; et al, Journal of Chemical Sciences (Bangalore, 2010, 122(2), 203-207

합성회로 20

반응 조건
1.1 Reagents: Pinacolborane Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Toluene ;  12 h, 60 °C
1.2 Catalysts: Silica Solvents: Methanol ;  3 - 5 h, 60 °C
참조
Selective Hydroboration of Carboxylic Acids with a Homogeneous Manganese Catalyst
Barman, Milan K.; et al, Journal of Organic Chemistry, 2019, 84(3), 1570-1579

합성회로 21

반응 조건
1.1 Solvents: Methanol ;  3 h, rt
참조
Silver-Catalyzed Hydroboration of C-X (X = C, O, N) Multiple Bonds
Pandey, Vipin K.; et al, Organic Letters, 2021, 23(5), 1681-1686

합성회로 22

반응 조건
1.1 Catalysts: trans-1,2-Diaminocyclohexane ,  Cuprous iodide Solvents: Acetonitrile ;  1 h, 200 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
참조
Cyanation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology
Coughlin, Mary M.; et al, Organometallics, 2013, 32(12), 3537-3543

합성회로 23

반응 조건
참조
Introduction of the cyano group by substitution of nitrogen functions
Subramanian, L. R., Science of Synthesis, 2004, 19, 217-233

합성회로 24

반응 조건
1.1 Reagents: Polyethylene glycol lauryl ether ,  Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran ,  Water ;  8 h, 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media
Thakore, Ruchita R.; et al, ChemCatChem, 2021, 13(1), 212-216

합성회로 25

반응 조건
1.1 Reagents: Potassium acetate Catalysts: X-Phos ,  (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
참조
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides
Senecal, Todd D.; et al, Angewandte Chemie, 2013, 52(38), 10035-10039

합성회로 26

반응 조건
1.1 Reagents: Silica Solvents: Water ;  2 - 4 h, 50 °C
참조
CeO2-nanocubes as efficient and selective catalysts for the hydroboration of carbonyl groups
Bhawar, Ramesh; et al, New Journal of Chemistry, 2021, 45(33), 15028-15034

합성회로 27

반응 조건
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
참조
A synthetic method for diversification of the P1' substituent in phosphinic dipeptides as a tool for exploration of the specificity of the S1' binding pockets of leucine aminopeptidases
Vassiliou, Stamatia; et al, Bioorganic & Medicinal Chemistry, 2007, 15(9), 3187-3200

합성회로 28

반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  4 h, -10 °C
참조
Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles
Rana, Anil; et al, SynOpen, 2018, 2(2), 0180-0191

합성회로 29

반응 조건
1.1 Reagents: Pinacolborane Catalysts: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  24 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
참조
tBuOLi-Promoted Hydroboration of Esters and Epoxides
Shi, Yinyin; et al, ACS Omega, 2022, 7(22), 18876-18886

합성회로 30

반응 조건
1.1 Catalysts: N,N′-Dimethylethylenediamine ,  Potassium iodide ,  Cuprous iodide Solvents: Toluene ;  20 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.3 Solvents: Ethyl acetate
참조
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides
Zanon, Jacopo; et al, Journal of the American Chemical Society, 2003, 125(10), 2890-2891

4-(Hydroxymethyl)benzonitrile Raw materials

4-(Hydroxymethyl)benzonitrile Preparation Products

추천 기사

추천 공급업체
atkchemica
(CAS:874-89-5)4-(Hydroxymethyl)benzonitrile
CL18044
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:874-89-5)4-(Hydroxymethyl)benzonitrile
A23220
순결:99%
재다:100g
가격 ($):166.0